molecular formula C20H26N4O3 B2731603 N-(2-methoxy-5-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226437-32-6

N-(2-methoxy-5-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2731603
M. Wt: 370.453
InChI Key: KKJVNFGOJXXPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine Derivatives as Insecticides

Research has identified pyridine derivatives, including compounds with structures related to the one , as potent insecticides. For instance, compounds synthesized and tested for their toxicity against the cowpea aphid showed significant insecticidal activity, with some compounds demonstrating activity four times that of acetamiprid, a well-known insecticide (E. A. Bakhite et al., 2014).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which share a chemical lineage with the specified compound, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed promising results as pain relievers and anti-inflammatory agents, comparable to sodium diclofenac (A. Abu‐Hashem et al., 2020).

Antimicrobial Agents

Pyrimidinone and oxazinone derivatives, with core structures similar to the mentioned compound, have been synthesized as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential as new antimicrobial agents (A. Hossan et al., 2012).

Pharmacological Characterization

The pharmacological characterization of related compounds has demonstrated a range of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, suggesting the broad potential of these chemicals in drug development (Dr.Valentin Habernickel, 2002).

Anticancer Activity

Certain derivatives of the mentioned compound have been explored for their anticancer properties, showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the potential of these compounds in cancer research and therapy (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-7-8-17(26-3)16(11-14)22-18(25)13-27-19-12-15(2)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVNFGOJXXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.